3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite
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Overview
Description
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite typically involves the reaction of 4-chloroaniline with sodium nitrite in the presence of an acid, such as hydrochloric acid. This reaction forms a diazonium salt, which then undergoes a nucleophilic substitution reaction with a quinoline derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include dichloromethane and ethanol, which facilitate the reaction and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)selanyl-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
4-Chlorophenyl azide: Used in various organic synthesis reactions.
Uniqueness
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite is unique due to its specific combination of the 4-chlorophenyl group and the quinoline backbone, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
676998-39-3 |
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Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methylquinolin-1-ium;nitrite |
InChI |
InChI=1S/C16H13ClN.HNO2/c1-18-11-14(12-6-8-15(17)9-7-12)10-13-4-2-3-5-16(13)18;2-1-3/h2-11H,1H3;(H,2,3)/q+1;/p-1 |
InChI Key |
XGTRLEOCKGIUSS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C3=CC=C(C=C3)Cl.N(=O)[O-] |
Origin of Product |
United States |
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